

theoretical properties of different nickel silicate phases (Ni₂Si, NiSi)

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Compound of Interest

Compound Name: Nickel silicate

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An In-depth Technical Guide to the Theoretical Properties of Nickel Silicide Phases: Ni₂Si and NiSi

Prepared for: Researchers, Scientists, and Materials Development Professionals

Abstract

Nickel silicides, particularly Ni₂Si and NiSi, are critical materials in the microelectronics industry, primarily used for forming low-resistance contacts on silicon devices. Understanding their theoretical and experimental properties is paramount for optimizing fabrication processes and ensuring device reliability. This technical guide provides a comprehensive overview of the key structural, electronic, thermodynamic, and mechanical properties of the orthorhombic Ni₂Si and NiSi phases. It summarizes quantitative data from both first-principles calculations and experimental measurements, details the methodologies used for their characterization, and presents logical workflows for their synthesis and analysis.

Structural and Electronic Properties

Both Ni₂Si and NiSi crystallize in the orthorhombic crystal system (space group Pnma, No. 62), a key factor in their epitaxial relationship with silicon substrates.^{[1][2]} Their electronic structure reveals a metallic nature, which is fundamental to their application as electrical contacts.^[3] First-principles calculations based on Density Functional Theory (DFT) are instrumental in determining their precise atomic positions and understanding their electronic band structure.^[1]

Studies combining experimental techniques like Energy-Loss Near-Edge Structure (ELNES) with DFT calculations have confirmed the metallic properties of both silicides.[3] The slight differences in their electronic spectra arise from the coupling between Nickel d-states and Silicon p and d-states in the unoccupied bands.[3] Of the two, Ni₂Si exhibits a bond with a stronger covalent character between Ni and Si atoms.[3]

Table 1: Crystallographic and Electronic Data

Property	Ni ₂ Si (δ-phase)	NiSi
Crystal System	Orthorhombic	Orthorhombic
Space Group	Pnma (No. 62)	Pnma (No. 62)
Lattice Parameters (Å)	a = 4.992 - 7.068, b = 3.732 - 5.004, c = 7.061 - 3.722	a = 5.177 - 5.1818, b = 3.325 - 3.334, c = 5.616 - 5.619
Electronic Nature	Metallic	Metallic
Electrical Resistivity (μΩ·cm)	~24-30	~10.5-20

Note: The range in lattice parameters reflects values reported across different experimental and computational studies.[1][2][4][5]

Thermodynamic Properties

The formation of nickel silicides from a thin nickel film on a silicon substrate is a sequential process driven by thermal annealing. The nickel-rich Ni₂Si phase forms first at lower temperatures, typically around 200-350°C.[6] As the temperature increases to approximately 350-500°C, Ni₂Si transforms into the monosilicide NiSi, which is the desired phase for most contact applications due to its lower resistivity.

The stability of these phases is governed by their enthalpy of formation. Ni₂Si has a very favorable formation enthalpy, driving its initial nucleation.[7] Both computational and experimental studies have quantified these values, which are crucial for thermodynamic modeling of the silicidation process.

Table 2: Thermodynamic and Thermal Data

Property	Ni ₂ Si (δ-phase)	NiSi
Typical Formation Temperature	200 - 350 °C	350 - 500 °C
Enthalpy of Formation (kJ/mol of atoms)	-46 to -46.9	-42.4 to -43.1
Enthalpy of Formation (meV/atom)	-486	-447

Note: Enthalpy values are sourced from various calorimetric measurements and ab initio calculations.[\[5\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Mechanical Properties

The mechanical integrity of silicide films is critical for device longevity. First-principles calculations are often used to predict mechanical properties such as bulk modulus (B), shear modulus (G), and Young's modulus (E). The ratio of shear modulus to bulk modulus (G/B) provides an indication of a material's ductility or brittleness. Studies suggest that while many nickel silicide compounds are ductile, NiSi is an exception.[\[11\]](#) Experimental techniques like nanoindentation and in-situ tensile testing on nanowires are used for validation.[\[12\]](#)[\[13\]](#)

Table 3: Mechanical Property Data

Property	Ni ₂ Si (δ-phase)	NiSi
Bulk Modulus (B) (GPa)	Varies with pressure; improves hardness under pressure.	Varies with pressure; not mechanically stable above 40 GPa.
Shear Modulus (G) (GPa)	Varies with pressure.	Varies with pressure.
Young's Modulus (E) (GPa)	~60.6 (for nanowires)	Varies with pressure.
G/B Ratio (Ductility)	Ductile	Brittle

Note: Mechanical properties, especially under pressure, are primarily derived from computational studies.[\[11\]](#)[\[13\]](#)

Experimental and Computational Protocols

Synthesis and Phase Formation

Nickel silicide thin films are typically synthesized via the solid-state reaction of a nickel film deposited onto a silicon substrate.

- **Deposition:** A thin film of nickel (e.g., 10-100 nm) is deposited on a clean Si substrate using techniques like magnetron sputtering or physical vapor deposition (PVD).[\[14\]](#)
- **Annealing:** The sample is subjected to Rapid Thermal Annealing (RTA) in a controlled atmosphere (e.g., N₂). In-situ monitoring techniques may be used to track the reaction.[\[6\]](#)
- **Phase Progression:** As the temperature ramps up, phases form sequentially. Ni₂Si appears first, followed by the transformation to NiSi at higher temperatures.

Structural Characterization: X-Ray Diffraction (XRD)

XRD is the primary non-destructive technique for phase identification.

- **Instrument Setup:** A diffractometer with a known X-ray source (e.g., Cu K α or Co K α) is used.[\[15\]](#)[\[16\]](#)
- **Scan:** The sample is scanned over a range of 2 θ angles.
- **Analysis:** The resulting diffraction peaks are compared to standard patterns from databases (e.g., JCPDS PDF# 00-003-0943 for δ -Ni₂Si) to identify the crystalline phases present.[\[2\]](#)
The peak positions can also be used to calculate lattice parameters.

Electrical Characterization: Four-Point Probe

This method is standard for measuring the sheet resistance and calculating the resistivity of the silicide film.

- **Probe Setup:** Four equally spaced, collinear probes are brought into contact with the film surface.[\[15\]](#)[\[17\]](#)
- **Measurement:** A constant current (I) is passed through the outer two probes, and the voltage drop (V) is measured across the inner two probes.

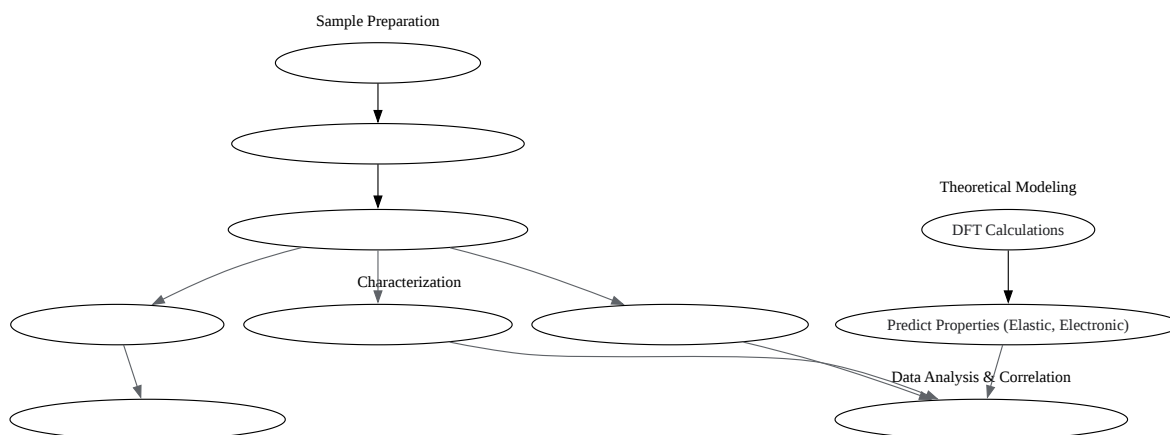
- Calculation: The sheet resistance (R_s) is calculated as $R_s = (\pi/\ln 2) * (V/I)$ for a thin film. The resistivity (ρ) is then found by multiplying the sheet resistance by the film thickness ($\rho = R_s * t$). Geometric correction factors may be necessary.[\[18\]](#)

Computational Protocol: Density Functional Theory (DFT)

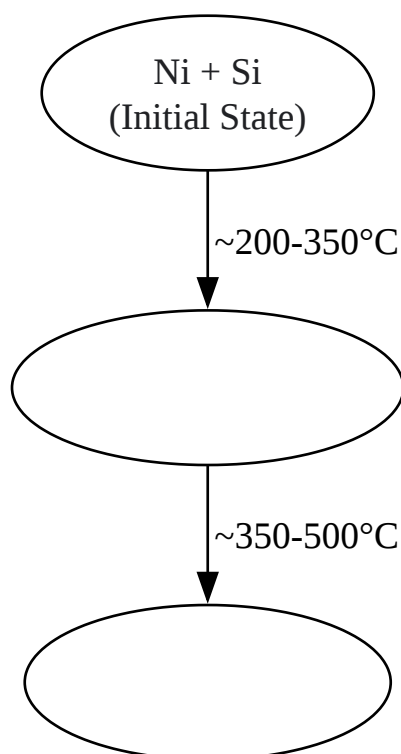
DFT calculations provide theoretical insight into the material properties.

- Code: A DFT code such as WIEN2k or VASP is used.[\[1\]](#)
- Functional: The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, is commonly employed for exchange-correlation energy.[\[1\]](#)
- Methodology: An all-electron method like the Full-Potential Linearized Augmented Plane-Wave (FP-LAPW) method is used.[\[1\]](#)
- Inputs: Experimental lattice parameters are used as a starting point. Internal atomic coordinates are then relaxed by minimizing the total energy of the system.
- Outputs: Ground-state energy, electronic band structure, density of states, and elastic constants can be calculated from the optimized structure.

Visualized Workflows and Relationships



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